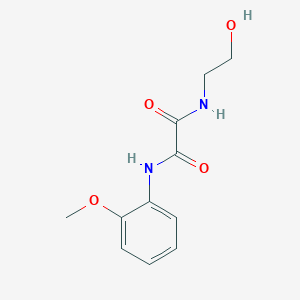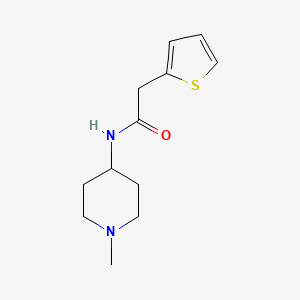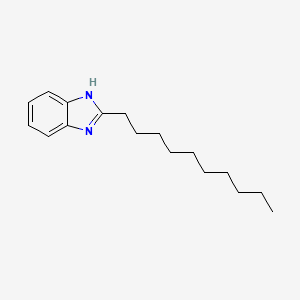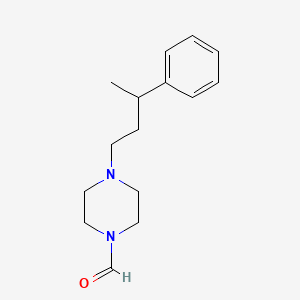
N-(2-hydroxyethyl)-N'-(2-methoxyphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-N'-(2-methoxyphenyl)ethanediamide, commonly known as HEDMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HEDMA belongs to the class of amides and is widely used in the synthesis of polymers, coatings, and adhesives.
Aplicaciones Científicas De Investigación
HEDMA has been extensively studied for its potential applications in various fields, including biomedical, pharmaceutical, and materials science. In biomedical research, HEDMA has been used as a building block for the synthesis of polymeric drug delivery systems, such as micelles and nanoparticles. These drug delivery systems have shown promising results in targeted drug delivery and sustained drug release. In pharmaceutical research, HEDMA has been used as a key component in the synthesis of various drugs, including antihypertensive and anti-inflammatory agents. In materials science, HEDMA has been used as a monomer in the synthesis of various polymers, coatings, and adhesives, which have shown excellent mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of HEDMA is not fully understood, but it is believed to involve the formation of hydrogen bonds with the target molecules. HEDMA has a hydroxyl group and an amide group, which can form hydrogen bonds with the target molecules, leading to the formation of stable complexes. These complexes can then interact with the target molecules, leading to the desired biological or chemical effects.
Biochemical and Physiological Effects
HEDMA has been shown to exhibit various biochemical and physiological effects, depending on its application. In drug delivery systems, HEDMA-based micelles and nanoparticles have shown excellent biocompatibility and low toxicity, making them suitable for biomedical applications. In pharmaceutical research, HEDMA-based drugs have shown promising results in the treatment of hypertension and inflammation. In materials science, HEDMA-based polymers, coatings, and adhesives have shown excellent mechanical and chemical properties, making them suitable for various industrial applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HEDMA has several advantages for lab experiments, including its ease of synthesis, high purity, and excellent stability. However, it also has some limitations, including its high cost and limited availability. Moreover, HEDMA is highly reactive and can be hazardous if not handled properly, requiring special precautions during lab experiments.
Direcciones Futuras
There are several future directions for HEDMA research, including the synthesis of new HEDMA-based polymers, coatings, and adhesives with improved mechanical and chemical properties. Moreover, the development of HEDMA-based drug delivery systems with enhanced targeting and sustained release capabilities is another promising direction. Furthermore, the investigation of the mechanism of action of HEDMA and its interaction with target molecules can provide valuable insights into its potential applications in various fields.
Conclusion
In conclusion, HEDMA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HEDMA can be synthesized through a multi-step process and has been extensively studied for its potential applications in biomedical, pharmaceutical, and materials science research. HEDMA exhibits various biochemical and physiological effects, depending on its application, and has several advantages and limitations for lab experiments. Finally, there are several future directions for HEDMA research, including the synthesis of new HEDMA-based polymers, coatings, and adhesives, as well as the development of HEDMA-based drug delivery systems with enhanced targeting and sustained release capabilities.
Métodos De Síntesis
HEDMA can be synthesized through a multi-step process involving the reaction of 2-hydroxyethylamine with 2-methoxyphenylacetic acid, followed by the coupling reaction with phosgene. The resulting HEDMA can be purified through various methods, including distillation, crystallization, and chromatography.
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-17-9-5-3-2-4-8(9)13-11(16)10(15)12-6-7-14/h2-5,14H,6-7H2,1H3,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOLWKQQPNSQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5101458.png)

![2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5101461.png)
![N~2~-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-leucinamide](/img/structure/B5101475.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5101480.png)






![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B5101535.png)
![N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5101536.png)
